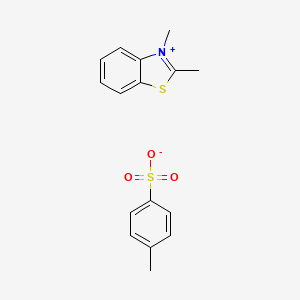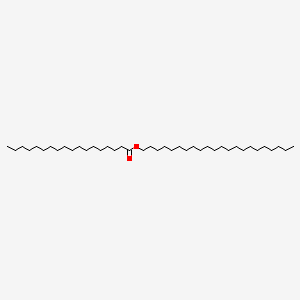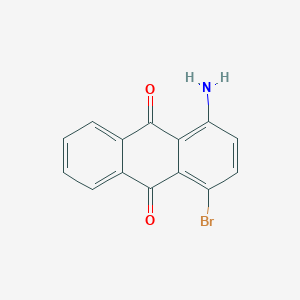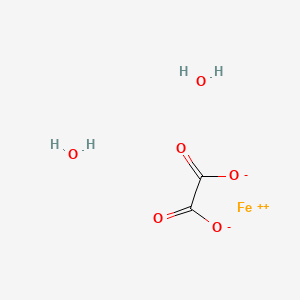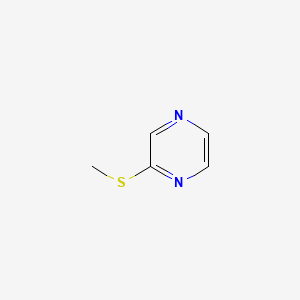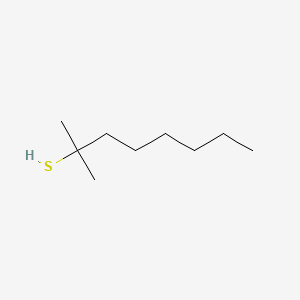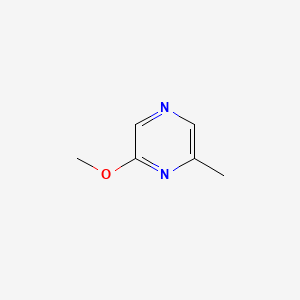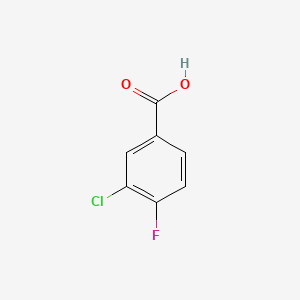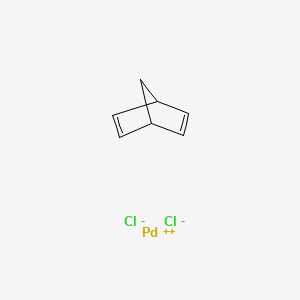
2,5-Norbornadiene Palladium(II) Dichloride
Overview
Description
2,5-Norbornadiene Palladium(II) Dichloride, also known as 2,5-Norbornadienedichloropalladium (II), is a slightly yellow to light orange powder . It has a molecular formula of C7H8Cl2Pd and a molecular weight of 269.46 .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored under inert gas and moisture should be avoided .Scientific Research Applications
Catalytic Reactions and Organic Synthesis
2,5-Norbornadiene Palladium(II) Dichloride is instrumental in various catalytic processes and organic synthesis pathways. For instance, it has been utilized in palladium-catalyzed carbostannylation, where reagents containing carbon–tin–halogen linkages demonstrate effectiveness in adding to carbon–carbon double bonds of norbornadiene, yielding stereoselective products under palladium(0) catalysis (Fugami et al., 2000). This complex also plays a role in the excited-state properties of norbornadiene adducts, where its light sensitivity is explored for potential applications in photochemical reactions (Kunkely & Vogler, 2001).
Mechanistic Studies and Intermediates Formation
Mechanistic insights into reactions involving this compound are significant for understanding complex organic transformations. Research demonstrates its efficacy in [2 + 1] cycloaddition reactions, highlighting the role of the order of introduction of organic partners in reaction efficiency (Thota et al., 2009). Additionally, its application in synthesizing substituted polynorbornene derivatives shows its versatility in producing materials with desirable thermal and mechanical properties (Mulpuri et al., 2011).
Synthesis of Polycyclic Frameworks and Material Science
The palladium/norbornene catalytic system demonstrates utility in creating polycyclic frameworks by controlling regioselectivity through chelation, expanding the scope of accessible complex organic structures (Malacria & Maestri, 2013). Moreover, studies on alkoxycarbonyl(cyano) palladium(II) complexes highlight their role as intermediates in palladium-catalyzed reactions, offering pathways to functionalize norbornene derivatives (Nishihara et al., 2007).
Environmental and Green Chemistry
This compound contributes to green chemistry applications, such as catalytic oxidation of alcohols in water, showcasing its potential in eco-friendly and economically viable chemical processes (ten Brink GJ et al., 2000). Additionally, its involvement in the palladium-catalyzed annulation of haloanilines and halobenzamides demonstrates its versatility in synthesizing functionalized indolines and isoquinolinones, important for pharmaceutical and material science applications (Thansandote et al., 2009).
Safety and Hazards
2,5-Norbornadiene Palladium(II) Dichloride is known to cause skin irritation and serious eye irritation . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and taking off contaminated clothing and washing it before reuse .
Mechanism of Action
Target of Action
2,5-Norbornadiene Palladium(II) Dichloride, also known as (Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II), is primarily used as a catalyst in various organic synthesis reactions . Its primary targets are the reactant molecules involved in these reactions.
Mode of Action
As a catalyst, this compound facilitates the reaction process without being consumed in the reaction . It interacts with the reactant molecules, lowering the activation energy required for the reaction to proceed, and thus accelerating the reaction rate.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the type of reaction it is catalyzing. For instance, it has been used in aerobic kinetic resolution of secondary alcohols, kinetic oxidative resolution of 1-phenyl ethanol, oxidative kinetic resolution-Claisen rearrangement sequence, and aerobic oxidation of secondary alcohols .
Result of Action
The molecular and cellular effects of this compound’s action are the successful completion of the catalyzed reactions. By lowering the activation energy of the reactions, it allows them to proceed more efficiently and at a faster rate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas . Its efficacy as a catalyst can also be affected by the temperature and pressure of the reaction environment, as well as the presence of other substances that may interact with it.
properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;dichloropalladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.2ClH.Pd/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCRZJHZZCMDNP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C=C2.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12317-46-3 | |
| Record name | [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



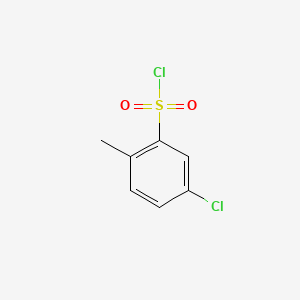
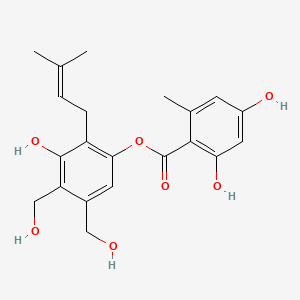
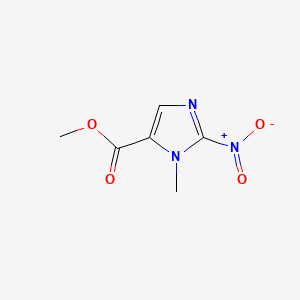
![Benzoic acid;(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1584866.png)
